molecular formula C13H15N3 B2704559 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline CAS No. 199724-77-1

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline

Cat. No.: B2704559
CAS No.: 199724-77-1
M. Wt: 213.284
InChI Key: KOUNBWUWLWXVRW-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline is a bicyclic aromatic amine featuring a fused indazole core tethered to an aniline moiety. Its molecular formula is C₁₃H₁₅N₃, with a SMILES string of C1CCC2=C(C1)C(=NN2)C3=CC(=CC=C3)N and an InChIKey of KVBOMBWNRTZOAU-UHFFFAOYSA-N . The compound’s structure combines a partially saturated indazole ring (4,5,6,7-tetrahydro-1H-indazole) with a para-substituted aniline group, making it a hybrid scaffold of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15-16-13/h1,3,5,7H,2,4,6,8,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUNBWUWLWXVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the potential of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline as an inhibitor against Trypanosoma brucei, the causative agent of human African trypanosomiasis. A structure–activity relationship analysis demonstrated that certain derivatives exhibited potent inhibitory effects on the growth of this parasite. For instance, modifications to the compound's structure were shown to enhance its activity, with some analogues achieving a pEC50 value indicative of strong antiparasitic properties .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a study involving carrageenan-induced edema in rats, derivatives of tetrahydroindazole exhibited significant anti-inflammatory activity. The most active compound in this series demonstrated an ED50 value of 3.5 mg/kg, suggesting a promising therapeutic potential for treating inflammatory conditions .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves Buchwald–Hartwig coupling reactions. This method allows for the introduction of various substituents that can significantly influence the biological activity of the final product. A detailed examination of structural modifications has revealed that specific substitutions can either enhance or diminish the compound's efficacy against targeted biological pathways .

Data Tables

To provide a clearer understanding of the compound's efficacy and structural variations, the following tables summarize key findings from relevant studies.

Table 1: Structure-Activity Relationship Data for this compound Derivatives

CompoundSubstituentpEC50 ValueActivity Description
1None8.5Potent against T. brucei
2Ethyl6.8Moderate activity
3Propyl6.2Similar to parent
4tert-butyl4.7Decreased activity

Table 2: Anti-inflammatory Activity of Tetrahydroindazole Derivatives

CompoundED50 (mg/kg)Activity Level
1-Phenyl-Tetrahydroindazole3.5High
2-Aryl-Tetrahydroindazole>10Low

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Table 1: Key Structural Features
Compound Name Core Structure Substituents Molecular Formula
2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline Partially saturated indazole Aniline at position 3 C₁₃H₁₅N₃
3-Alkyl(aryl)-4-amino-1,2,4-triazol-5-ones [1] 1,2,4-Triazol-5-one Alkyl/aryl groups at position 3, furan-derived Schiff base Varies (e.g., C₈H₁₀N₄O)

Key Observations :

  • The indazole core in the target compound provides a rigid, planar aromatic system, whereas triazol-5-ones (e.g., compounds in ) are smaller, oxygen-containing heterocycles with greater conformational flexibility .

Key Findings :

  • Triazol-5-ones in were synthesized via Schiff base condensation, a method adaptable to diverse substituents . For the indazole-aniline hybrid, synthetic routes may require regioselective functionalization due to steric hindrance near the indazole core.
  • Both classes employ NMR and IR for structural validation. However, the indazole-aniline compound lacks reported computational studies (e.g., GIAO for nuclear shielding constants), unlike triazolones, where B3LYP/HF-level DFT calculations were used to predict isotropic shielding constants .

Theoretical and Experimental Data

Table 3: Computational and Experimental Metrics
Parameter This compound Triazol-5-one Derivatives [1]
Theoretical Methods Not reported B3LYP/HF with 6-311G basis set
Nuclear Shielding Constants N/A Calculated via GIAO; matched experimental NMR
UV-Vis Absorption Not reported λ_max ~250–300 nm (furan-dependent)

Insights :

  • Triazol-5-ones benefit from robust computational support, enabling precise correlation between theoretical and experimental NMR data . For the indazole-aniline compound, similar studies are needed to resolve electronic effects of the fused ring system.
  • UV-Vis profiles for triazolones are influenced by the furan-derived Schiff base, whereas the indazole-aniline’s absorption may shift due to extended conjugation.

Biological Activity

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial and anticancer activities, supported by various studies and findings.

Chemical Structure

The structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}
  • Molecular Weight : 188.23 g/mol

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • In a study assessing various indazole derivatives, some demonstrated formidable activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentration (MIC) values ranging from 50 µM to 100 µM .

Table 1 summarizes the antibacterial activity of related compounds:

CompoundTarget BacteriaMIC (µM)
Indazole Derivative AS. aureus50
Indazole Derivative BS. agalactiae75
Indazole Derivative CE. coli100

Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on its effects on cell proliferation and signaling pathways.

  • EGFR Inhibition : Some derivatives showed promising results as inhibitors of the Epidermal Growth Factor Receptor (EGFR), with IC50_{50} values around 59.24 nM . This suggests potential in targeting cancers driven by EGFR signaling.
  • PI3K/AKT/mTOR Pathway : The compound's analogs were also evaluated for their ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell survival and proliferation. Notably, some exhibited significant inhibition effects with values indicating effective modulation of this pathway .

Table 2 presents the anticancer activity data of related compounds:

CompoundMechanismIC50_{50} (nM)
Compound AEGFR Inhibition59.24
Compound BPI3K/AKT/mTOR Inhibition70.30

Case Studies

Several case studies have highlighted the biological activity of indazole derivatives:

  • Study on Antibacterial Properties : A comprehensive evaluation of various indazole derivatives revealed that modifications at specific positions significantly enhanced their antibacterial efficacy against both gram-positive and gram-negative bacteria .
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that certain derivatives of indazole significantly reduced cell viability compared to controls, suggesting their potential as therapeutic agents in oncology .

Q & A

Q. What are the optimized synthetic routes for 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of tetrahydroindazolyl-aniline derivatives typically involves condensation of substituted indazoles with aniline precursors under reflux conditions. For example, analogous compounds (e.g., 3-formyl-indole derivatives) are synthesized by refluxing with acetic acid and sodium acetate for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . To optimize yield, parameters such as molar ratios (e.g., 1:1.1 substrate-to-reagent), temperature (80–120°C), and solvent polarity should be systematically varied. Kinetic monitoring via TLC or HPLC can identify intermediate formation and guide stepwise purification.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for confirming the indazole-aniline linkage. Aromatic protons in the aniline moiety typically appear as doublets (δ 6.5–7.5 ppm), while tetrahydroindazole protons resonate as multiplet clusters (δ 2.5–3.5 ppm for CH2_2 groups) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+^+ at m/z 216.138 for C12_{12}H14_{14}N3_3) and fragmentation patterns.
  • FT-IR : Stretching frequencies for NH2_2 (3350–3450 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) confirm functional groups.

Q. How can solubility and stability be experimentally determined for this compound in aqueous and organic media?

Methodological Answer:

  • Solubility : Use a shake-flask method with HPLC quantification. Prepare saturated solutions in buffers (pH 1–10) and solvents (e.g., DMSO, ethanol). Centrifuge at 10,000 rpm for 15 min, filter, and analyze supernatant .
  • Stability : Conduct accelerated degradation studies under UV light (ICH Q1B guidelines) and thermal stress (40–80°C). Monitor decomposition via HPLC-UV at 254 nm. Hydrolytic stability can be assessed in 0.1 M HCl/NaOH at 37°C for 24 hours.

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer:

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., JAK2 or CDK2 targets) with ATP concentrations adjusted to Km_m values.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination via nonlinear regression (GraphPad Prism) .
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) using 3H^3H-labeled antagonists and scintillation counting.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer: Computational studies (DFT, B3LYP/6-31G*) reveal that electron-donating groups on the aniline ring lower the activation energy for SNAr. For example, the NH2_2 group activates the ortho/para positions via resonance, enabling reactions with electrophiles (e.g., alkyl halides). Kinetic isotope effects (KIE) and Hammett plots (σ+^+ values) can quantify substituent effects .

Q. How can molecular docking predict the compound’s binding affinity to therapeutic targets like protein kinases?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Glide. Prepare the protein (PDB ID: 1ATP for JAK2) by removing water, adding hydrogens, and defining a grid box around the ATP-binding site.
  • Parameters : Set exhaustiveness to 20, and run 50 docking poses. Validate with co-crystallized ligands (RMSD < 2.0 Å). Binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions (e.g., with hinge region residue Leu855) indicate high affinity .

Q. What strategies enhance the compound’s pharmacokinetic properties for CNS drug development?

Methodological Answer:

  • Lipophilicity : Introduce fluorine atoms or methyl groups to improve logP (target: 2–3). Measure via shake-flask logD7.4_{7.4}.
  • Blood-Brain Barrier Penetration : Use PAMPA-BBB assays. Permeability values > 4.0 × 106^{-6} cm/s predict favorable CNS uptake.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS/MS after 60 minutes .

Q. How does environmental persistence of this compound compare to other aniline derivatives in soil systems?

Methodological Answer: Conduct soil column experiments under controlled pumping rates (e.g., 0.5–2.0 mL/min) to simulate leaching. Analyze vertical distribution via GC-MS (SIM mode) after Soxhlet extraction. Compare half-lives (t1/2_{1/2}) with reference compounds (e.g., 2,6-dimethylaniline) using first-order kinetics. Bioavailability can be assessed via earthworm bioaccumulation tests (OECD 317) .

Q. What chromatographic methods resolve enantiomeric impurities in synthesized batches?

Methodological Answer: Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak® IC). Optimize mobile phase (hexane:isopropanol 90:10, 1 mL/min) and detect via circular dichroism (CD) at 220 nm. Validate resolution (Rs_s > 1.5) with racemic mixtures spiked at 0.1% w/w .

Q. How do crystallographic studies inform polymorph screening for this compound?

Methodological Answer: Perform X-ray diffraction (SC-XRD) on single crystals grown via vapor diffusion (ethanol/water). Analyze packing motifs (e.g., π-π stacking between indazole rings) and hydrogen-bond networks (e.g., NH2_2···O interactions). Compare with predicted polymorphs (Mercury CSD software) and assess thermodynamic stability via DSC (melting point ± 2°C) .

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